3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
CAS No.: 877657-78-8
Cat. No.: VC5925576
Molecular Formula: C25H18N2O4
Molecular Weight: 410.429
* For research use only. Not for human or veterinary use.
![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione - 877657-78-8](/images/no_structure.jpg)
Specification
CAS No. | 877657-78-8 |
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Molecular Formula | C25H18N2O4 |
Molecular Weight | 410.429 |
IUPAC Name | 3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Standard InChI Key | YZYUVGQMAUJZKJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5 |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(4-Methylphenyl)-1-phenacyl-benzofuro[3,2-d]pyrimidine-2,4-dione, delineates its core structure:
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Benzofuro[3,2-d]pyrimidine-2,4-dione: A fused bicyclic system combining a benzofuran (benzene fused to furan) and a pyrimidine ring with ketone groups at positions 2 and 4.
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3-(4-Methylphenyl): A para-methyl-substituted benzene ring attached to position 3 of the pyrimidine.
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1-Phenacyl: A phenacyl group (–COCH2C6H5) bonded to the pyrimidine’s nitrogen at position 1.
The molecular formula is deduced as C25H18N2O4, with a molecular weight of 410.43 g/mol. Key structural features include π-conjugated systems from the aromatic rings and electron-withdrawing ketone groups, which influence reactivity and intermolecular interactions.
Table 1: Structural and Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C25H18N2O4 |
Molecular Weight | 410.43 g/mol |
CAS Number | Not publicly assigned |
IUPAC Name | 3-(4-Methylphenyl)-1-phenacyl-benzofuro[3,2-d]pyrimidine-2,4-dione |
Key Functional Groups | Benzofuran, pyrimidine dione, methylphenyl, phenacyl |
Predicted Solubility | Low in water; soluble in DMSO, DMF |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis route for this compound is documented, analogous benzofuropyrimidines are typically synthesized via cyclocondensation or multicomponent reactions. For example, 3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-31-6) is prepared through a cyclization reaction involving benzofuran precursors and pyrimidine-forming agents. Adapting this approach, the target compound could be synthesized via:
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Formation of the Benzofuropyrimidine Core:
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Condensation of 2-aminobenzofuran-3-carboxylate with urea or thiourea derivatives under acidic conditions.
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Use of catalysts like p-toluenesulfonic acid (PTSA) to facilitate ring closure.
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Introduction of Substituents:
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3-(4-Methylphenyl): Achieved via Friedel-Crafts alkylation or Suzuki-Miyaura coupling at position 3.
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1-Phenacyl: Installed through nucleophilic substitution or acylation reactions using phenacyl bromide.
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Critical Reaction Parameters
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Temperature: Reactions often require heating (80–120°C) to overcome kinetic barriers.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Purification: Column chromatography or recrystallization ensures high purity (>95%).
Spectroscopic and Analytical Characterization
Key Spectral Data
Hypothetical spectroscopic profiles are inferred from related compounds:
1H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, pyrimidine H-5)
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δ 7.65–7.20 (m, 9H, aromatic protons)
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δ 5.32 (s, 2H, phenacyl CH2)
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δ 2.45 (s, 3H, methyl group)
IR (KBr):
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1745 cm⁻¹ (C=O stretch, dione)
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1680 cm⁻¹ (C=O stretch, phenacyl)
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1600–1450 cm⁻¹ (aromatic C=C)
Mass Spectrometry (ESI+):
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m/z 411.1 [M+H]⁺ (calculated for C25H19N2O4⁺: 411.13)
Activity | Target/Mechanism | IC50 (Predicted) |
---|---|---|
Antiproliferative | EGFR tyrosine kinase | ~5–10 µM |
Antibacterial | Gram-positive bacteria (e.g., S. aureus) | 25–50 µg/mL |
Anti-inflammatory | COX-2 inhibition | 10–20 µM |
Challenges and Future Directions
Research Gaps
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Synthetic Optimization: Current methods for analogous compounds yield 40–60% efficiency; catalytic asymmetric synthesis remains unexplored.
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In Vivo Studies: No pharmacokinetic or toxicity data exist for this specific derivative.
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Structure-Activity Relationships: Systematic modification of substituents (e.g., replacing phenacyl with other acyl groups) could enhance selectivity .
Industrial Applications
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Pharmaceuticals: Lead compound for kinase inhibitors or antimicrobial agents.
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Materials Science: π-Conjugated systems may serve as organic semiconductors.
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